![molecular formula C18H13Cl2N3O B2643901 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol CAS No. 1808490-07-4](/img/structure/B2643901.png)

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

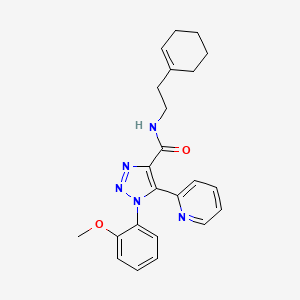

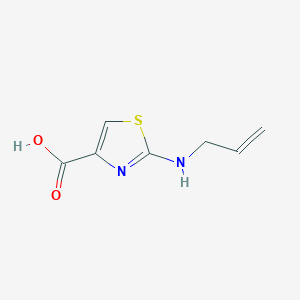

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a potent inhibitor of a specific type of enzyme known as protein kinase, which is involved in the regulation of various cellular processes. In

Aplicaciones Científicas De Investigación

Cleavage of C-S bonds with the formation of a tetranuclear Cu(I) cluster

A study investigated the treatment of a similar ligand with cuprous chloride, resulting in the formation of a CuI4-centered cluster. This process involved the cleavage of C-S bonds and was analyzed through X-ray diffraction and electrospray ionization mass spectrometry techniques (Huang, Gou, Zhu, & Huang, 2007).

Synthesis of highly functionalized tetrahydropyridines

Another research explored the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, employing an organic phosphine catalyst. This process resulted in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, offering insights into the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Antitumor evaluation of 2,4,6-triaryl pyridines

In a study focusing on antitumor applications, a series of 2,4,6-triaryl pyridine derivatives containing chlorophenyl and phenolic moieties were synthesized. These compounds showed promising topoisomerase II inhibitory activities and cytotoxicities against various human cancer cell lines (Thapa et al., 2012).

Pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors

Another study investigated 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, finding them to be effective aldose reductase inhibitors. These derivatives also exhibited significant antioxidant properties, which were particularly strong in catechol derivatives (La Motta et al., 2007).

Solvatochromism in Cationic Micellar Solutions

A study on solvatochromism observed the behavior of compounds like 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate, exploring their interactions with various solvents. This research has implications in understanding molecular interactions in different solvent environments (Tada, Novaki, & Seoud, 2001).

Propiedades

IUPAC Name |

2-chloro-4-[2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O/c1-11-15(6-4-12-5-7-16(24)14(19)9-12)22-18(23-17(11)20)13-3-2-8-21-10-13/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQTGASHXIBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C=CC3=CC(=C(C=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)

![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)

![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)